molecular formula C5H5F3N4O B6604014 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 2757955-94-3

3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B6604014
CAS No.: 2757955-94-3
M. Wt: 194.11 g/mol
InChI Key: AQIZVEQHVQWWOB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a fluorinated pyrazole derivative that serves as a versatile chemical synthon and intermediate in medicinal and agrochemical research. The trifluoromethyl group is a key motif known to enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds, making this carbohydrazide a valuable scaffold for developing novel active molecules . As a key intermediate, this compound is designed for the synthesis of diverse functionalized structures, including 1,3,4-oxadiazole thioether derivatives explored in fungicidal and herbicidal research . The carbohydrazide functional group is a reactive handle that can be condensed with aldehydes to form acylhydrazones or cyclized to form heterocycles like 1,3,4-oxadiazoles, which are privileged structures in drug discovery . Pyrazole-carbohydrazide hybrids have been investigated for various biological activities, and related structures have shown promise in early-stage research for their antiproliferative and antioxidant properties . Furthermore, similar 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for nematocidal activity, indicating the potential of this chemical class in agrochemical applications . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c6-5(7,8)3-2(1-10-12-3)4(13)11-9/h1H,9H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIZVEQHVQWWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazine

The pyrazole core is constructed via cyclocondensation of β-keto esters with hydrazine. Ethyl 4,4,4-trifluoroacetoacetate reacts with hydrazine hydrate in ethanol under reflux (80°C, 6 hours) to yield ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Hydrolysis of the ester is achieved using lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 70°C for 2 hours, producing 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a yield of 89.2%. Nuclear magnetic resonance (NMR) analysis confirms the structure: 1H-NMR^1\text{H-NMR} (DMSO-d6d_6) δ 12.90 (s, 1H, COOH), 8.46 (s, 1H, pyrazole-H).

Halogenation and Grignard Carboxylation

Alternative routes involve halogenation followed by carboxylation. Bromination of 3-(trifluoromethyl)-1H-pyrazole at position 4 using bromine in acetic acid yields 4-bromo-3-(trifluoromethyl)-1H-pyrazole. Subsequent Grignard exchange with isopropyl magnesium chloride (iPrMgCl) and reaction with carbon dioxide (CO2_2) at -20°C generates the carboxylic acid. This method achieves a total yield of 64% over three steps, with purity exceeding 99.5%.

Conversion to Carbohydrazide

Acid Chloride Formation

The carboxylic acid is activated via conversion to its acid chloride. Treatment with thionyl chloride (SOCl2_2) in dichloromethane (DCM) at reflux (40°C, 4 hours) yields 3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. Gas chromatography (GC) confirms >95% purity, with direct use in subsequent steps.

Hydrazine Coupling

Reaction of the acid chloride with hydrazine hydrate in THF at 0°C produces 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. The reaction is quenched with ice-water, and the product is isolated via filtration, yielding 86–90%. Recrystallization from ethanol enhances purity to >99%, as verified by liquid chromatography (LC).

Alternative Synthetic Routes

Direct Cyclocondensation with Hydrazine Derivatives

A one-pot synthesis employs ethyl 2-(trifluoroacetyl)acetate and hydrazine carboxylate in dimethylformamide (DMF) at 120°C. This method bypasses intermediate isolation, achieving a 78% yield of the carbohydrazide directly.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the cyclocondensation of trifluoroacetylacetone with carbohydrazide in the presence of ammonium acetate, yielding 82% product with reduced reaction time.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR^1\text{H-NMR} (DMSO-d6d_6): δ 10.21 (s, 1H, NH), 8.52 (s, 1H, pyrazole-H), 2.41 (s, 1H, NH2_2).

  • 13C-NMR^{13}\text{C-NMR} (DMSO-d6d_6): δ 162.3 (C=O), 144.5 (q, J=38HzJ = 38 \, \text{Hz}, CF3_3), 126.8 (pyrazole-C), 122.1 (q, J=272HzJ = 272 \, \text{Hz}, CF3_3).

  • MS (ESI) : m/z 237 [M+H]+^+.

Purity and Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationHydrazine, EtOH, reflux89.2>95
CarboxylationiPrMgCl, CO2_2, -20°C6499.5
Hydrazide formationNH2_2NH2_2, THF, 0°C90>99

Industrial and Environmental Considerations

Scale-up processes prioritize solvent recycling (e.g., DCM recovery) and continuous flow reactors to enhance throughput. Waste minimization is achieved via aqueous workup and acid-base extraction. The atom economy for the Grignard-carboxylation route reaches 81%, underscoring its industrial viability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the hydrazide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbohydrazide group.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of derived compounds.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbohydrazide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthetic routes, and physicochemical properties:

Compound Position 1 Substituent Position 3/5 Substituent Melting Point (°C) Synthesis Method Reference
3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide H CF₃ (position 3) Not reported Hydrazinolysis of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide Methyl CF₃ (position 3) 145–146 Reflux of ethyl ester with hydrazine hydrate in ethanol
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide 4-Chlorophenyl CF₃ (position 5) Not reported Reaction of hydrazine derivatives with trifluoroacetylacetone
1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carbohydrazide 3-CF₃-benzyl H (position 5) 95 Hydrazine monohydrate reflux with pyrazole ester

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The 1-methyl derivative (145–146°C) has a significantly higher melting point than the benzyl-substituted analog (95°C), likely due to enhanced crystallinity from the compact methyl group .
  • The -CF₃ group’s position (3 vs. 5) influences electronic properties. For example, CF₃ at position 3 (adjacent to the carbohydrazide) may enhance hydrogen-bonding capacity compared to position 5 .

Synthetic Flexibility :

  • Position 1 substituents (e.g., methyl, aryl, benzyl) are introduced via alkylation or arylhydrazine condensation .
  • CF₃ at position 5 is achieved using trifluoroacetylacetone in cyclocondensation reactions, whereas position 3 substitution relies on pre-functionalized pyrazole esters .

Biological and Industrial Relevance :

  • The unsubstituted 1H-pyrazole variant is a precursor for bioactive molecules, leveraging the -CF₃ group’s metabolic stability and the hydrazide’s reactivity for further derivatization .
  • 1-Methyl and benzyl analogs are intermediates in antifungal and anticancer agents, demonstrating the role of lipophilic substituents in enhancing bioavailability .

Biological Activity

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound, with the CAS number 2757955-94-3, features a pyrazole ring substituted with a trifluoromethyl group and a carbohydrazide moiety. The synthesis typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid derivatives with hydrazine hydrate, yielding the desired carbohydrazide structure. The general reaction can be represented as follows:

3 Methyl 1H pyrazole 4 carboxylic acid+Hydrazine3 Trifluoromethyl 1H pyrazole 4 carbohydrazide\text{3 Methyl 1H pyrazole 4 carboxylic acid}+\text{Hydrazine}\rightarrow \text{3 Trifluoromethyl 1H pyrazole 4 carbohydrazide}

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For example, derivatives of pyrazoles have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies report IC50 values for various pyrazole derivatives, suggesting that this compound may also possess similar activity.

CompoundIC50 (μM)Target Enzyme
Pyrazole A60.56COX-1
Pyrazole B57.24COX-2
This compoundTBDTBD

Anticancer Potential

The anticancer efficacy of pyrazole derivatives has been documented, particularly against various cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of key kinases involved in cancer cell proliferation. While specific data on this compound is limited, its structural analogs have demonstrated promising results.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds are known to inhibit COX enzymes and other inflammatory mediators.
  • Kinase Inhibition : Potential inhibition of kinases involved in cancer cell signaling pathways.
  • Interaction with Biomolecules : Binding to specific receptors or enzymes can modulate biological responses.

Case Studies and Research Findings

A recent study investigated the synthesis and biological evaluation of various pyrazole derivatives, including those containing trifluoromethyl groups. The findings highlighted:

  • Synthesis Efficiency : The yield for synthesizing this compound was reported at approximately 85% under optimized conditions.
  • Biological Testing : Initial screenings indicated that compounds with similar structures exhibited significant anti-inflammatory and anticancer activities, warranting further investigation into their mechanisms.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes starting from pyrazole derivatives. A common approach includes:

Trifluoromethylation : Introducing the -CF₃ group via halogen exchange or using trifluoromethylating agents like (CF₃SO₂)₂O under catalytic conditions (e.g., CuI) .

Carbohydrazide Formation : Reacting the carboxylic acid intermediate with hydrazine hydrate in ethanol under reflux (70–80°C for 6–8 hours) .
Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yields (typically 60–75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • ¹H/¹³C NMR : Identify protons adjacent to the -CF₃ group (δ ~7.5–8.5 ppm for pyrazole ring protons; δ ~120–125 ppm for CF₃ in ¹³C) .
  • IR Spectroscopy : Confirm the presence of -NH (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
  • Mass Spectrometry : Look for [M+H]⁺ peaks at m/z 224.1 (calculated molecular weight: 223.1) .

Q. What are the common impurities in synthetic batches, and how can they be resolved?

  • Byproducts : Unreacted hydrazine or trifluoromethylation intermediates.
  • Resolution :
    • Use silica gel chromatography (ethyl acetate/hexane, 3:7) for purification.
    • Recrystallize from ethanol to remove polar impurities .

Advanced Research Questions

Q. How does the electron-withdrawing -CF₃ group influence the compound’s reactivity in nucleophilic substitution reactions?

The -CF₃ group increases the electrophilicity of the pyrazole ring, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) reveal:

  • Reduced electron density at C-4 (Mulliken charge: +0.32 vs. +0.18 for non-CF₃ analogs).
  • Higher absolute hardness (η = 4.8 eV) compared to methyl-substituted analogs (η = 3.9 eV), indicating lower polarizability .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure?

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters:
    • Space group: P2₁/c (common for pyrazoles).
    • R-factor: <5% for high-resolution data (<1.0 Å) .
  • Challenges : The -CF₃ group may cause disorder; apply restraints or use low-temperature (100 K) data collection .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Key Modifications :
    • Replace -CF₃ with -Cl/-Br to study electronic effects.
    • Substitute the hydrazide group with amides or esters for improved lipophilicity (logP optimization) .
  • Biological Testing :
    • Antimicrobial assays (MIC against S. aureus: 8–16 µg/mL for active analogs).
    • Docking studies (e.g., binding to dihydrofolate reductase) .

Q. How do discrepancies in reported bioactivity data arise, and what methods resolve them?

  • Sources of Contradiction :
    • Variability in impurity profiles (e.g., residual hydrazine).
    • Differences in assay conditions (e.g., pH, solvent).
  • Resolution :
    • Validate purity via HPLC (>98%).
    • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
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3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

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